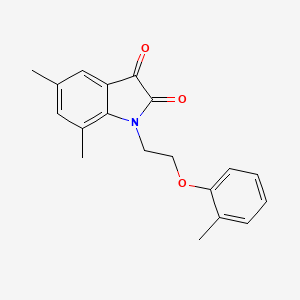

5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione

Description

5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a dimethylated indoline core and an o-tolyloxyethyl side chain.

Properties

IUPAC Name |

5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-12-10-14(3)17-15(11-12)18(21)19(22)20(17)8-9-23-16-7-5-4-6-13(16)2/h4-7,10-11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSANWPQYJBZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Dimethylation: The indoline core is then dimethylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced indoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Reduced indoline derivatives.

Substitution: Substituted indoline derivatives with modified side chains.

Scientific Research Applications

5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole compounds.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s indoline core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or microbial growth .

Comparison with Similar Compounds

Similar Compounds

5-Methyl-1-(2-(p-tolyloxy)ethyl)indoline-2,3-dione: Similar structure but with a single methyl group.

Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties

Uniqueness

5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation and o-tolyloxyethyl side chain differentiate it from other indole derivatives, making it a valuable compound for various research applications .

Biological Activity

5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family, characterized by its unique structure that includes a dimethylated indoline core and an o-tolyloxyethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name is 5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione. The molecular formula is , with a molecular weight of approximately 307.36 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indoline Core : This is achieved through Fischer indole synthesis using phenylhydrazine and a suitable ketone or aldehyde.

- Dimethylation : The indoline core undergoes dimethylation using methyl iodide in the presence of a base such as potassium carbonate.

- Attachment of the o-Tolyloxyethyl Group : This final step involves etherification with o-tolyl alcohol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action in this context may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through several mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest in the G0/G1 phase, preventing cancer cells from progressing to DNA synthesis.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Table 1 summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.

- Anticancer Research : In a study conducted on various cancer cell lines, the compound was found to exhibit selective cytotoxicity towards MCF7 and HeLa cells while sparing normal fibroblast cells, indicating its potential as a therapeutic agent with reduced side effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can modulate receptor activity influencing cellular signaling pathways related to growth and apoptosis.

Q & A

Q. Table 1. Key Synthetic Parameters for Optimal Yield

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | DIAD, PPh₃, THF, 0°C → 25°C | 65–75 | 90 | |

| Purification | Silica gel, ethyl acetate/hexane (3:7) | – | >95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.